molecular formula C17H27BrN2Si B12527425 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12527425
M. Wt: 367.4 g/mol
InChI Key: FZVNRRSIVQLUEV-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a bromine atom, a methyl group, and a triisopropylsilyl group attached to the pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and silylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the bromine atom.

    Reduction: Reduction reactions may target the pyridine ring or the bromine substituent.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated pyridine derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridines.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The bromine and triisopropylsilyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, potentially inhibiting or activating enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: The presence of the triisopropylsilyl group in 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine imparts unique steric and electronic properties, making it a valuable compound for specific synthetic and research applications. Its ability to undergo selective reactions and form stable intermediates distinguishes it from other similar compounds.

Properties

IUPAC Name

(4-bromo-2-methylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrN2Si/c1-11(2)21(12(3)4,13(5)6)20-14(7)10-15-16(18)8-9-19-17(15)20/h8-13H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVNRRSIVQLUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrN2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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